molecular formula C11H14N2O2 B14802657 Methyl 3-(2-phenylhydrazono)butanoate CAS No. 113307-37-2

Methyl 3-(2-phenylhydrazono)butanoate

Cat. No.: B14802657
CAS No.: 113307-37-2
M. Wt: 206.24 g/mol
InChI Key: YSKRVJSWYOPWNW-FMIVXFBMSA-N
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Description

Methyl 3-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C11H14N2O2. It is a derivative of butanoic acid and features a phenylhydrazono group attached to the third carbon of the butanoate chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-phenylhydrazono)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-phenylhydrazono)butanoate
  • Methyl 3-(2-phenylhydrazono)propanoate
  • Methyl 3-(2-phenylhydrazono)pentanoate

Uniqueness

Methyl 3-(2-phenylhydrazono)butanoate is unique due to its specific substitution pattern and the presence of the phenylhydrazono group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

113307-37-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (3E)-3-(phenylhydrazinylidene)butanoate

InChI

InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/b12-9+

InChI Key

YSKRVJSWYOPWNW-FMIVXFBMSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/CC(=O)OC

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)OC

Origin of Product

United States

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